2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a quinoline core, a dioxin ring, and chlorobenzoyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, the introduction of the dioxin ring, and the attachment of the chlorobenzoyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
Chemistry: As a complex organic molecule, it can be used as a building block for the synthesis of other compounds or as a model compound for studying reaction mechanisms.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Industry: It may have applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies would be required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares the benzoic acid core but differs in its substituents and overall structure.
Bromine compounds: These compounds contain bromine and exhibit different reactivity and properties compared to chlorinated compounds.
4-Methoxyphenethylamine: This compound has a simpler structure but can be used as a comparison for studying the effects of different substituents on chemical properties.
Uniqueness
2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide is unique due to its complex structure, which combines multiple functional groups and rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2O5/c27-16-3-1-15(2-4-16)25(32)20-13-30(14-24(31)29-18-7-5-17(28)6-8-18)21-12-23-22(34-9-10-35-23)11-19(21)26(20)33/h1-8,11-13H,9-10,14H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRDHZHQRARZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)Cl)CC(=O)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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